N,N'-pentane-1,5-diyldipyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{5-[(PYRIDIN-3-YL)FORMAMIDO]PENTYL}PYRIDINE-3-CARBOXAMIDE is a compound that features two pyridine rings connected by a pentyl chain with a formamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(PYRIDIN-3-YL)FORMAMIDO]PENTYL}PYRIDINE-3-CARBOXAMIDE typically involves the reaction of pyridine derivatives with appropriate formamido and pentyl chain precursors. One common method involves the use of α-bromoketones and 2-aminopyridines under different reaction conditions. For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-{5-[(PYRIDIN-3-YL)FORMAMIDO]PENTYL}PYRIDINE-3-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The pyridine rings can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include iodine (I2), tert-butyl hydroperoxide (TBHP), and other oxidizing or reducing agents depending on the desired reaction. The conditions for these reactions can vary, but they often involve mild temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups to the pyridine rings.
Scientific Research Applications
N-{5-[(PYRIDIN-3-YL)FORMAMIDO]PENTYL}PYRIDINE-3-CARBOXAMIDE has several scientific research applications, including:
Chemistry: The compound can be used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of N-{5-[(PYRIDIN-3-YL)FORMAMIDO]PENTYL}PYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to form hydrogen bonds and other interactions with target molecules, which can influence its biological activity. The exact molecular targets and pathways involved would depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide
- N-(pyridin-2-yl)amides
- 3-bromoimidazo[1,2-a]pyridines
Uniqueness
N-{5-[(PYRIDIN-3-YL)FORMAMIDO]PENTYL}PYRIDINE-3-CARBOXAMIDE is unique due to its specific structure, which includes two pyridine rings connected by a pentyl chain with a formamido group. This structure allows for unique interactions and applications that may not be possible with other similar compounds .
Properties
Molecular Formula |
C17H20N4O2 |
---|---|
Molecular Weight |
312.37 g/mol |
IUPAC Name |
N-[5-(pyridine-3-carbonylamino)pentyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C17H20N4O2/c22-16(14-6-4-8-18-12-14)20-10-2-1-3-11-21-17(23)15-7-5-9-19-13-15/h4-9,12-13H,1-3,10-11H2,(H,20,22)(H,21,23) |
InChI Key |
YZECGMZAFAXCBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NCCCCCNC(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.